SU11657
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). This compound, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. This compound is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with this compound and doxorubicin increases survival of leukemic mice.)
Aplicaciones Científicas De Investigación
Enhancing Radiosensitivity in Meningioma Cells
SU11657, a multireceptor tyrosine kinase inhibitor, has shown potential in enhancing the radiosensitivity of human meningioma cells. This effect was observed in both atypical and benign meningioma cells, as well as human umbilical vein endothelial cells (HUVEC), when treated with this compound in combination with irradiation. The inhibitor alone reduced cell proliferation and clonogenic survival, amplifying the growth inhibitory effects of irradiation in meningioma cells. This suggests a rationale for further clinical evaluation of this compound, especially in atypical and malignant meningioma patients (Milker-Zabel et al., 2008).
Trimodal Cancer Treatment
This compound has been studied as part of a trimodal strategy combining antiangiogenesis, chemotherapy, and radiotherapy. It was found that the combination of this compound, Pemetrexed (a multitargeted folate antimetabolite), and ionizing radiation had superior antiendothelial and antitumor effects compared to single and dual therapy combinations. The use of this compound notably decreased tumor cell proliferation and vessel count, indicating its potential as a clinically relevant antitumor strategy (Huber et al., 2005).
Treatment of Myeloproliferative Disease
This compound has shown therapeutic potential in treating TEL-PDGFRB-induced myeloproliferative disease in mice. The inhibitor effectively suppressed myeloproliferation and prolonged survival in mice treated with it, suggesting its potential application in humans with hematologic malignancies expressing PDGFR fusion oncogenes (Cain et al., 2004).
Inhibiting Tumor Growth in Neuroblastomas
The inhibitor this compound was observed to significantly inhibit the growth of human neuroblastoma xenografts in mice. This effect was associated with reduced expression of VEGFR-2, PDGFR-β, and c-KIT protein in the tumor cell and endothelial cell compartment, as well as a reduction in tumor angiogenesis. These findings suggest that this compound might be beneficial in treating rapidly growing and highly vascularized solid tumors in children, such as neuroblastoma (Bäckman & Christofferson, 2005).
Sensitivity in Pediatric Acute Myeloid Leukemia
This compound showed moderate cytotoxicity against pediatric acute myeloid leukemia (AML) samples in vitro. Samples with FLT3 and KIT mutations were more sensitive to this compound than wild-type samples. This suggests the potential for further clinical evaluation of this compound, particularly in pediatric AML patients with these mutations (Goemans et al., 2010).
Additional Studies
Further studies have examined this compound in various contexts, such as its combination with doxorubicin to increase survival in leukemic mice (Lee, Ševčíková, & Kogan, 2007), its effect on canine mast cell tumors (Pryer et al., 2003), and its role in inhibiting acid sphingomyelinase and multidrug resistance (Ellegaard et al., 2013).
Propiedades
Nombre IUPAC |
NONE |
---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SU11657; SU11657; SU11657. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.